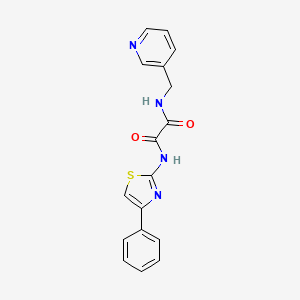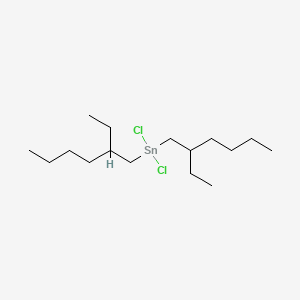
Bis(2-ethylhexyl)tin dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-ethylhexyl)tin dichloride: is an organotin compound with the molecular formula C16H34Cl2Sn. It is a derivative of tin and is characterized by the presence of two 2-ethylhexyl groups attached to the tin atom along with two chlorine atoms. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl)tin dichloride typically involves the reaction of tin tetrachloride with 2-ethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
SnCl4+2C8H17OH→(C8H17)2SnCl2+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are adjusted to enhance the efficiency of the process .
化学反应分析
Types of Reactions: Bis(2-ethylhexyl)tin dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Major Products:
Oxidation: Tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituents used
科学研究应用
Bis(2-ethylhexyl)tin dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: The compound is studied for its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers
作用机制
The mechanism of action of bis(2-ethylhexyl)tin dichloride involves its interaction with cellular components. The compound can bind to proteins and enzymes, affecting their function. It can also interact with cellular membranes, leading to changes in membrane permeability and function. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Membrane Interaction: It can disrupt cellular membranes, leading to cell lysis or apoptosis.
Signal Transduction: The compound can interfere with cellular signaling pathways, affecting cell growth and differentiation
相似化合物的比较
Bis(2-ethylhexyl)tin dichloride can be compared with other organotin compounds such as:
- Dimethyltin dichloride
- Dibutyltin dichloride
- Dioctyltin dichloride
Uniqueness:
- This compound has unique properties due to the presence of the 2-ethylhexyl groups, which provide steric hindrance and affect its reactivity and interaction with other molecules.
- Dimethyltin dichloride and dibutyltin dichloride have smaller alkyl groups, leading to different reactivity and applications.
- Dioctyltin dichloride has larger alkyl groups, which can affect its solubility and interaction with biological systems .
属性
CAS 编号 |
25430-97-1 |
|---|---|
分子式 |
C16H34Cl2Sn |
分子量 |
416.1 g/mol |
IUPAC 名称 |
dichloro-bis(2-ethylhexyl)stannane |
InChI |
InChI=1S/2C8H17.2ClH.Sn/c2*1-4-6-7-8(3)5-2;;;/h2*8H,3-7H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
AETSVNICMJFWQY-UHFFFAOYSA-L |
规范 SMILES |
CCCCC(CC)C[Sn](CC(CC)CCCC)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14153171.png)
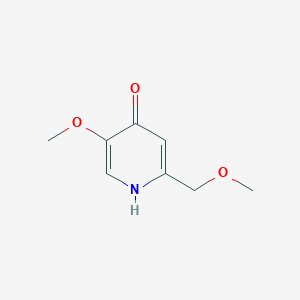

![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline](/img/structure/B14153188.png)

![Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-](/img/structure/B14153217.png)

![(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one](/img/structure/B14153224.png)
![1-[3-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl]piperazine](/img/structure/B14153231.png)

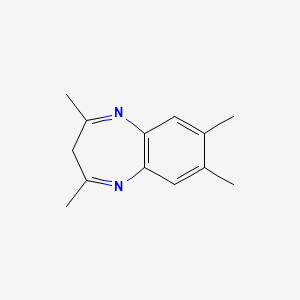
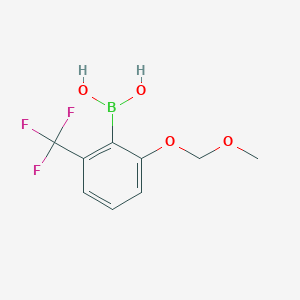
![1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea](/img/structure/B14153258.png)
